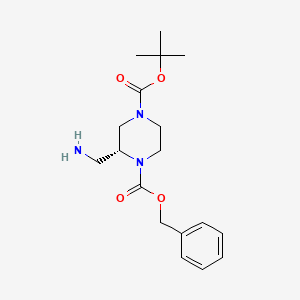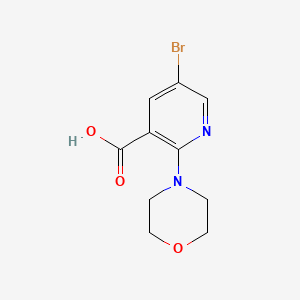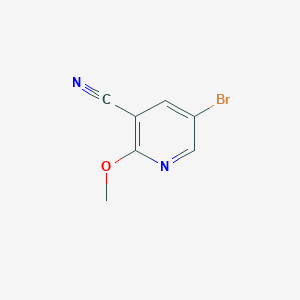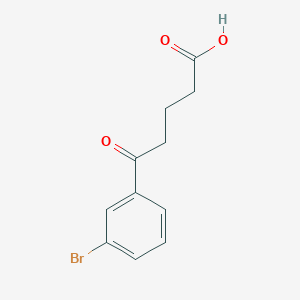
5-(3-Bromophenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study described the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-Bromophenyl)-5-oxovaleric acid are not documented, related compounds have been studied . For instance, pyrazoles, a class of five-membered heterocycles, have been used as starting materials for the preparation of more complex heterocyclic systems .Applications De Recherche Scientifique
Anticancer Activity
The compound has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , which have shown significant anticancer activity . These analogs were tested against nine panels of 58 cancer cell lines at a concentration of 10^−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Molecular Docking Studies
The compound is also used in molecular docking studies . These studies are essential in drug discovery and development as they provide insights into the interactions between the drug and its target, helping to optimize the drug’s efficacy and reduce side effects .
ADME and Toxicity Prediction
The compound is used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction . This is crucial in drug development as it helps to predict the drug’s behavior in the body and its potential toxicity, thereby improving the drug’s safety profile .
Synthesis of Borinic Acid Derivatives
The compound is used in the synthesis of borinic acid derivatives . These derivatives have numerous applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in photodynamic therapy, solar cells, and other optoelectronic devices .
Safety and Hazards
Orientations Futures
While specific future directions for the study of 5-(3-Bromophenyl)-5-oxovaleric acid are not outlined in the literature, research on similar compounds suggests potential areas of interest. For instance, pyrazole derivatives have been highlighted for their diverse synthesis methods and pharmacological properties .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The bromophenyl group may play a role in these interactions due to its electrophilic nature .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic synthesis .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Bromophenyl)-5-oxovaleric acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUWSBIVLWOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645258 |
Source


|
| Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-5-oxovaleric acid | |
CAS RN |
898787-86-5 |
Source


|
| Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

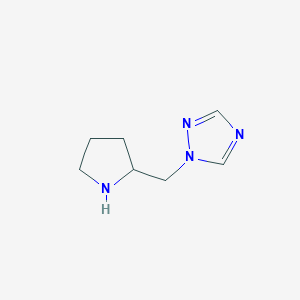
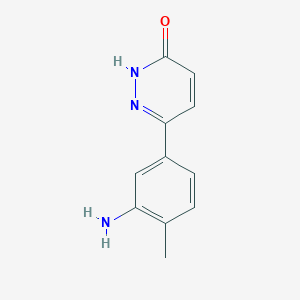
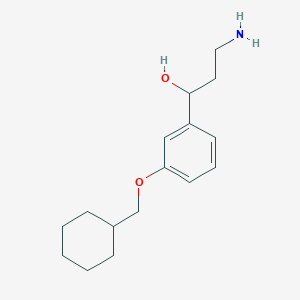

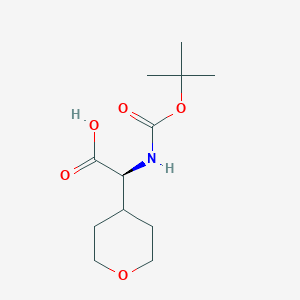
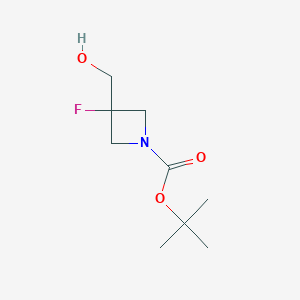

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)

